molecular formula C7H10N2O2S B1337990 N,N-Dimethylpyridine-3-sulfonamide CAS No. 4810-41-7

N,N-Dimethylpyridine-3-sulfonamide

Cat. No. B1337990
CAS RN: 4810-41-7
M. Wt: 186.23 g/mol
InChI Key: HGZULNNLLFYOFI-UHFFFAOYSA-N
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Description

Total Synthesis of Dimethyl Sulfomycinamate

The synthesis of Dimethyl sulfomycinamate, a derivative from the natural antibiotic sulfomycin I, has been achieved through a complex 11-step process. This synthesis involves the use of palladium-catalyzed coupling reactions and the formation of an oxazole moiety, which is a significant transformation in the synthesis pathway. The study also delves into the preparation of oxazole triflates and their chemical properties, which are crucial for the synthesis of Dimethyl sulfomycinamate .

Rearrangement of Threonine and Serine-Based Sulfonamides

In a related study, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine were synthesized and subjected to a

Scientific Research Applications

Tautomerism and Electronic Structure Analysis

Research has explored the structural and electronic properties of N-heterocyclic arenesulfonamides, including those with pyridine moieties, investigating their tautomerism between sulfonamide and sulfonimide forms. Studies have utilized experimental and theoretical methods, such as X-ray diffraction and density functional theory, to analyze these compounds. The findings highlight the influence of solvent polarity on the preference for sulfonimide tautomers and suggest unusual coordination possibilities due to their electronic structure (Chourasiya et al., 2017).

Polymorphism and Crystal Structures

Investigations into the polymorphism of pharmaceutical compounds have revealed unexpected manifestations of sulfonamide heterosynthons, particularly in the crystal structures of drugs like R-tamsulosin. These studies provide insights into the robustness of certain sulfonamide motifs and their potential disruption by weaker acceptors, offering perspectives for pharmaceutical cocrystal design (Nanubolu et al., 2014).

Antiproliferative Potential

There has been significant interest in the design and synthesis of N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents. Novel compounds bearing this moiety have been synthesized and evaluated for their in vitro antiproliferative activity against cancer cell lines, with some showing higher activity compared to known drugs. This highlights the potential of such derivatives in cancer treatment research (Bashandy et al., 2014).

Synthesis Methods

Recent advances in synthetic chemistry have enabled the direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. This approach, employing oxidative coupling, presents an efficient, environmentally friendly, and economic route for producing these compounds, essential in drug design and development (Cao et al., 2021).

Antidiabetic Agents

Sulfonamide derivatives, particularly those based on pyridine scaffolds, have been investigated for their alpha-amylase inhibition activity, showing notable anti-diabetic potential. Such studies underline the importance of sulfonamides in developing new therapeutic agents for diabetes management (Sadawarte et al., 2021).

Safety And Hazards

DMPS is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N,N-dimethylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-9(2)12(10,11)7-4-3-5-8-6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZULNNLLFYOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507677
Record name N,N-Dimethylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylpyridine-3-sulfonamide

CAS RN

4810-41-7
Record name N,N-Dimethylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
E Carrasco, P Gomez-Gutierrez, PM Campos… - European journal of …, 2021 - Elsevier
Interleukin-1β is a central mediator of innate immune responses and inflammation. It plays a key role in a wide variety of pathologies, ranging from autoinflammatory diseases to …
Number of citations: 5 www.sciencedirect.com
P Bach, M Marczynke… - European Journal of …, 2012 - Wiley Online Library
A chemical design strategy has been used to select 3‐substituted 2,6‐dichloropyridines for the nucleophilic aromatic substitution reaction with 1‐methylpiperazine. The aim was to study …
M Lamont - eprints.nottingham.ac.uk
Tuberculosis is a worldwide health concern causing 10 illion new cases and 1.4 million deaths annually. Multi-drug resistance is a further issue limiting effective treatment, with the …
Number of citations: 0 eprints.nottingham.ac.uk
AP Ayscough, GA Showell, MR Teall, HE Temple… - WO2010092342, 2010 - i.moscow
A compound having the Formula (1): wherein: X 1, X 2, X 3 and X 4 independently represent CH or N; R 1, R 2 and R 3 independently represent C 1-6 alkyl, C 3-8 cycloalkyl or C 3-8 …
Number of citations: 2 i.moscow

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